2-Chloro-4-(morpholin-4-yl)benzoic acid hydrochloride
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Overview
Description
2-Chloro-4-(morpholin-4-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C11H12ClNO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a morpholine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholin-4-yl)benzoic acid hydrochloride typically involves the reaction of 2-chloro-4-nitrobenzoic acid with morpholine. The nitro group is reduced to an amine, followed by the formation of the morpholine ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(morpholin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the morpholine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives .
Scientific Research Applications
2-Chloro-4-(morpholin-4-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(morpholin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-yl)benzoic acid
- 2-(2-Morpholin-4-yl-ethoxy)-benzoic acid hydrochloride
- 2-Chloro-4-(4-morpholinyl)benzoic acid
Uniqueness
2-Chloro-4-(morpholin-4-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a morpholine ring on the benzoic acid scaffold differentiates it from other similar compounds .
Properties
Molecular Formula |
C11H13Cl2NO3 |
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Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-chloro-4-morpholin-4-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H12ClNO3.ClH/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H |
InChI Key |
HKAYGYYVZDZSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl.Cl |
Origin of Product |
United States |
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